Boc-3-硝基-L-酪氨酸

描述

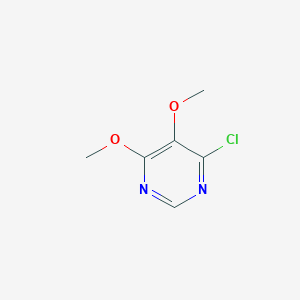

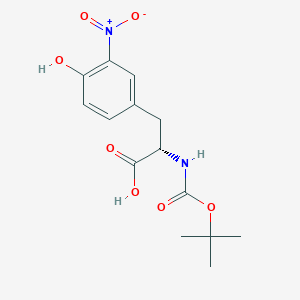

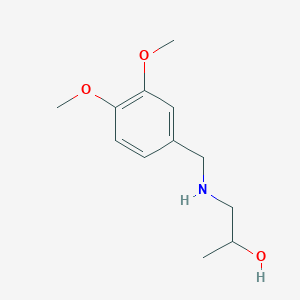

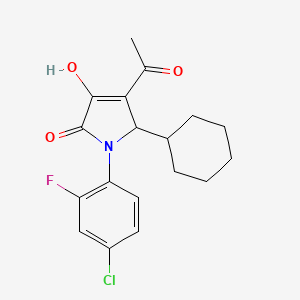

Boc-3-nitro-L-tyrosine is a labelled analogue of nitrotyrosine . It is a derivative of L-tyrosine having a nitro group at the 3-position on the phenyl ring . It is used as an oxidant and cytotoxic agent .

Molecular Structure Analysis

The molecular formula of Boc-3-nitro-L-tyrosine is C14H18N2O7 . It is a derivative of L-tyrosine, with a nitro group at the 3-position on the phenyl ring . The IUPAC name is (2S)-3-(4-hydroxy-3-nitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid .Chemical Reactions Analysis

Specific chemical reactions involving Boc-3-nitro-L-tyrosine are not detailed in the available sources .Physical And Chemical Properties Analysis

Boc-3-nitro-L-tyrosine is a yellow powder . It has a molecular weight of 326.31 . The melting point is between 144 - 148 °C . It should be stored at 2-8 °C .科学研究应用

1. 阿片样配体合成

Boc-3-硝基-L-酪氨酸及其衍生物已用于阿片样配体的合成。Bender 等人 (2015) 报告了 Boc-2',6'-二甲基-l-酪氨酸的快速合成及其并入阿片样肽模拟物中,该模拟物通常在阿片样受体类型中显示出更强的效力 (Bender 等人,2015)。

2. 在蛋白质修饰和组织损伤中的作用

亚硝酸盐与次氯酸的反应形成反应性物质,能够硝化酚类底物(如酪氨酸),这对于理解炎症介导的蛋白质修饰和组织损伤非常重要。Eiserich 等人 (1996) 证明了修饰酪氨酸的硝化物质的形成,表明了炎症的潜在介质 (Eiserich 等人,1996)。

3. 分析化学应用

Boc-3-硝基-L-酪氨酸在分析化学中对于识别硝化肽具有重要意义。Lee 等人 (2009) 描述了一种使用质谱分析硝化肽的化学方法,表明了其在研究细胞信号转导和年龄相关疾病等生物学现象中的作用 (Lee 等人,2009)。

4. 在内肽酶的荧光底物中的用途

在酶荧光底物开发中,Meldal 和 Breddam (1991) 制备了 N alpha-Fmoc-3-硝基-L-酪氨酸并将其用于肽底物中。3-硝基酪氨酸猝灭的氨基苯甲酰基团的荧光随着肽键的断裂而增加 (Meldal 和 Breddam,1991)。

5. 膜中的机理研究

Bartesaghi 等人 (2006) 在脂质体中使用了疏水性酪氨酸类似物 N-t-BOC-L-酪氨酸叔丁酯 (BTBE) 来研究膜中过氧亚硝酸盐依赖的酪氨酸硝化作用。这项研究提供了对控制生物膜中蛋白质和脂质硝化的物理化学和生化因素的见解 (Bartesaghi 等人,2006)。

作用机制

Target of Action

Boc-3-nitro-L-tyrosine primarily targets the Glutathione reductase, mitochondrial in humans . Glutathione reductase is an enzyme that plays a crucial role in maintaining the balance of the antioxidant glutathione within the cells.

Mode of Action

It is known to act as anoxidant and cytotoxic agent . This suggests that it may interact with its target by inducing oxidative stress, which can lead to cell damage or death.

Biochemical Pathways

Given its role as an oxidant and cytotoxic agent, it is likely to impact pathways related tooxidative stress and cell survival .

Pharmacokinetics

It is known that nitrotyrosine, a related compound, undergoes metabolism to form3-nitro-4-hydroxyphenylacetic acid (NHPA) , which is excreted in the urine .

Result of Action

Given its role as an oxidant and cytotoxic agent, it is likely to causecellular damage and potentially lead to cell death .

Action Environment

The action, efficacy, and stability of Boc-3-nitro-L-tyrosine can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored at 0 - 8 °C . Furthermore, its efficacy could potentially be influenced by the presence of other compounds or conditions that affect oxidative stress levels within the cell.

属性

IUPAC Name |

(2S)-3-(4-hydroxy-3-nitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O7/c1-14(2,3)23-13(20)15-9(12(18)19)6-8-4-5-11(17)10(7-8)16(21)22/h4-5,7,9,17H,6H2,1-3H3,(H,15,20)(H,18,19)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKOHDYUJJUVBQB-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

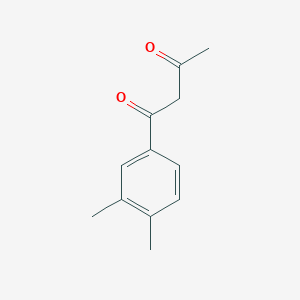

![3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B3037644.png)

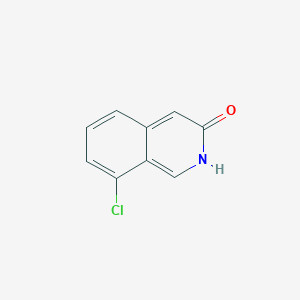

![(E)-4-[4-(3-piperidin-1-ylpropoxy)phenyl]but-3-en-2-one](/img/structure/B3037648.png)

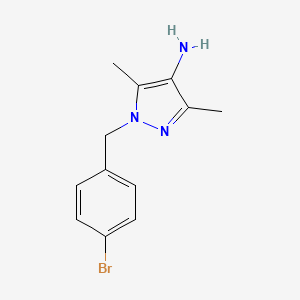

![2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3037649.png)